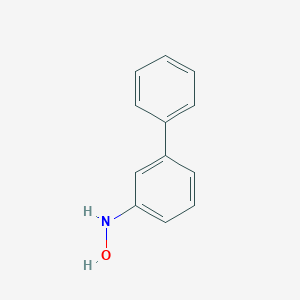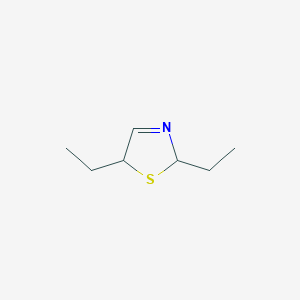![molecular formula C20H26N2O4 B013068 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol CAS No. 102405-80-1](/img/structure/B13068.png)
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, also known as amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
Amfenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemische Und Physiologische Effekte
Amfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. Amfenac has also been shown to induce cell death in cancer cells, which suggests that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it has a well-characterized mechanism of action. This makes it easier to design experiments that test the effects of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol on specific biological processes. However, one of the limitations of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol. One area of research is the development of new analogs of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol that have improved pharmacological properties. Another area of research is the identification of new targets for 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, which could lead to the development of new treatments for a variety of diseases. Finally, there is a need for further research on the safety and efficacy of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol involves the reaction of 2-hydroxy-5-nitro-4-(p-tert-butylphenoxy)benzaldehyde with ammonia in the presence of a reducing agent. The resulting product is then treated with a strong acid to yield 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Amfenac has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Amfenac has also been studied for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells.
Eigenschaften
CAS-Nummer |
102405-80-1 |
|---|---|
Produktname |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-amino-5-nitro-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenol |
InChI |
InChI=1S/C20H26N2O4/c1-19(2,3)12-20(4,5)13-6-8-14(9-7-13)26-18-10-15(21)17(23)11-16(18)22(24)25/h6-11,23H,12,21H2,1-5H3 |
InChI-Schlüssel |
ADZMYVODGQRYGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-] |
Synonyme |
2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



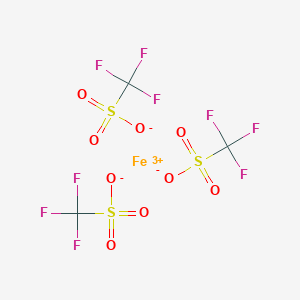
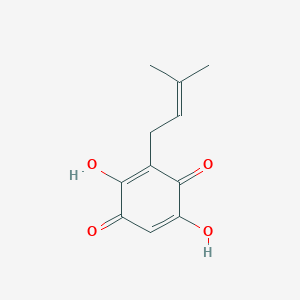
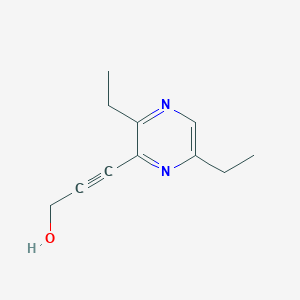
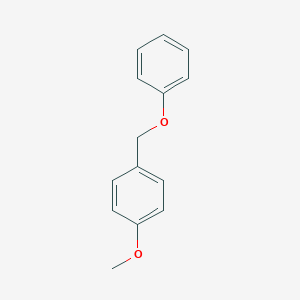
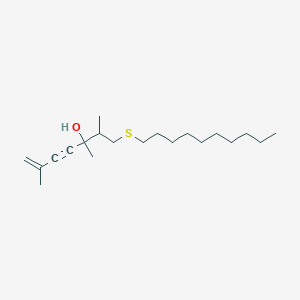
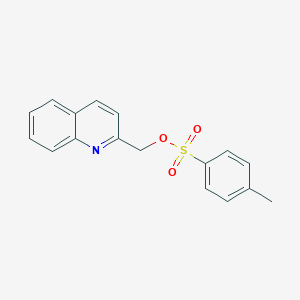
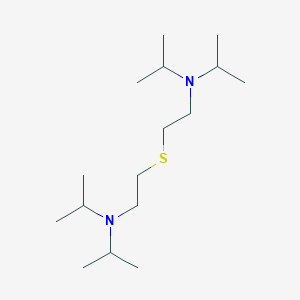
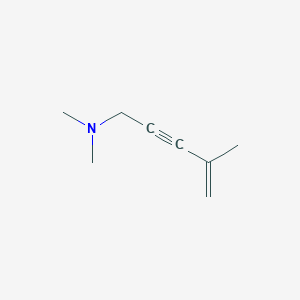
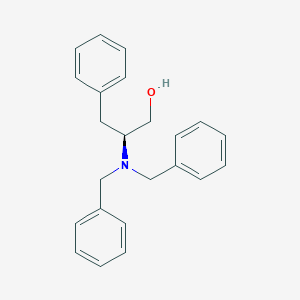
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
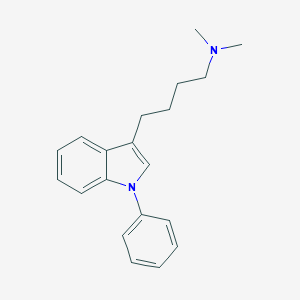
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
